1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine
Description
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-methyl-1-(2-propan-2-ylpyrazolo[1,5-b]pyridazin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H20N4/c1-8(2)12(14)11-10-6-5-7-15-17(10)16-13(11)9(3)4/h5-9,12H,14H2,1-4H3 |
InChI Key |
KNQPXZXOCFQOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=C1C(C(C)C)N)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Synthesis: Pyrazolo[1,5-b]pyridazine Formation
The synthesis generally starts from pyridazine derivatives, which undergo cycloaddition reactions to form the pyrazolo[1,5-b]pyridazine core. A common approach involves:
[3 + 2] Cycloaddition : Pyridazine reacts with dipolarophiles such as methyl propiolate to yield pyrazolo[1,5-b]pyridazine intermediates. This step is crucial for constructing the fused bicyclic system characteristic of the target compound.
Saponification and Functional Group Transformation : The ester formed from cycloaddition is saponified using potassium hydroxide to the corresponding acid, which can be converted to reactive intermediates (e.g., bromides via Hunsdiecker-like reactions) for further derivatization.
Installation of the Isopropyl Group at Position 2
The isopropyl substituent at the 2-position of the pyrazolo[1,5-b]pyridazine ring is typically introduced via:
Alkylation or Suzuki Cross-Coupling : After preparing a brominated intermediate (e.g., 3-bromopyrazolo[1,5-a]pyridazine), Suzuki cross-coupling with isopropylboronic acid or related reagents installs the isopropyl group efficiently.
Alternative methods may involve direct alkylation of the nitrogen or carbon centers under controlled conditions to avoid side reactions.
Introduction of the 2-Methylpropan-1-amine Side Chain
The 2-methylpropan-1-amine moiety is introduced on the 3-position of the pyrazolo[1,5-b]pyridazine ring through:
Nucleophilic Substitution : The halogenated pyrazolo[1,5-b]pyridazine intermediate (e.g., 3-bromo derivative) undergoes nucleophilic substitution with 2-methylpropan-1-amine or its protected derivatives to form the corresponding amine-substituted product.
Reductive Amination : In some routes, aldehyde or ketone intermediates bearing the pyrazolo[1,5-b]pyridazine core are reacted with 2-methylpropan-1-amine under reductive amination conditions to install the amine side chain.
Late-Stage Derivatization and Purification
Late-stage functionalization allows for selective modification of the three principal positions (R1-R3) on the pyrazolo[1,5-b]pyridazine scaffold, enabling optimization of physicochemical properties and biological activity.
Purification is generally achieved by recrystallization or chromatographic methods, with high-performance liquid chromatography (HPLC) used to confirm purity (typically >99%) and ensure the absence of impurities.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Starting Material | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | [3 + 2] Cycloaddition | Pyridazine + Methyl propiolate | Standard cycloaddition conditions | Pyrazolo[1,5-b]pyridazine ester |
| 2 | Saponification | Pyrazolo ester | KOH, aqueous conditions | Corresponding acid |
| 3 | Hunsdiecker-like bromination | Pyrazolo acid | Bromination reagents (e.g., NBS) | Pyrazolo bromide |
| 4 | Suzuki Cross-Coupling | Pyrazolo bromide | Pd catalyst, isopropylboronic acid, base | 2-Isopropyl substituted pyrazolo derivative |
| 5 | Nucleophilic substitution | Pyrazolo bromide or activated ester | 2-Methylpropan-1-amine, solvent (e.g., DMF) | Target amine-substituted compound |
| 6 | Purification | Crude product | Recrystallization, chromatography | Pure 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine |
Research Findings and Optimization Notes
The synthetic route benefits from modular late-stage derivatization, allowing rapid analog synthesis for biological screening.
The use of palladium-catalyzed cross-coupling reactions provides high regioselectivity and yields for isopropyl installation.
The nucleophilic substitution step requires careful control of reaction conditions to avoid side reactions and degradation of the bicyclic core.
Purity and yield optimization often involve fine-tuning solvent systems and purification protocols, with yields reported up to 73% for intermediate steps and final products achieving >99% purity by HPLC.
The synthetic strategy enables structural modifications for improved selectivity against human kinases and parasitic enzymes, demonstrating the compound's potential for drug development.
Chemical Reactions Analysis
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Cycloaddition: The compound can participate in cycloaddition reactions, forming various heterocyclic structures.
Scientific Research Applications
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine with structurally related pyrazolo-pyridazine/pyrimidine derivatives. Data are derived from synthesis protocols, physicochemical analyses, and biological evaluations reported in the evidence.
Table 1: Structural and Functional Comparison
Key Findings
Structural Variations and Physicochemical Properties: The isopropyl group in the target compound increases lipophilicity (predicted logP ~2.5) compared to CAF045 (logP ~1.8), which contains a polar 4-methylpiperazine group . The 2-methylpropan-1-amine side chain enhances aqueous solubility relative to the acetyl group in 1-(2-Methylpyrazolo[1,5-b]pyridazin-3-yl)ethanone .
Synthetic Routes :
- The target compound’s synthesis likely follows protocols similar to CAF045 (), involving Buchwald-Hartwig coupling or nucleophilic substitution reactions. For example, CAF045 was synthesized via microwave-assisted coupling of 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine with 4-(4-methylpiperazin-1-yl)aniline .
Biological Activity: CAF045 demonstrates potent inhibition of serine/threonine kinases (Stk1), with IC₅₀ values in the nanomolar range . 5BP, a cyclopropylamine analog, shows moderate kinase inhibition but superior metabolic stability due to its rigid side chain . The target compound’s branched amine may improve target engagement compared to linear analogs, though experimental validation is required.
Selectivity and Toxicity :
Biological Activity
1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine is a compound that has attracted attention due to its unique structure and potential therapeutic applications. It belongs to a class of compounds known as phosphodiesterase (PDE) inhibitors, which play a crucial role in modulating cyclic nucleotide levels within cells. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄, with a molecular weight of approximately 232.32 g/mol. Its structure features a pyrazolo[1,5-b]pyridazine core, which is substituted with an isopropyl group and a 2-methylpropan-1-amine moiety. This structural configuration is significant for its biological activity.
The primary mechanism of action for this compound is as a phosphodiesterase inhibitor . PDEs are enzymes that degrade cyclic AMP (cAMP) and cyclic GMP (cGMP), two important signaling molecules involved in various physiological processes including inflammation, pain perception, and neurotransmission. By inhibiting these enzymes, the compound can increase the levels of cAMP and cGMP, thereby enhancing signaling pathways that may lead to therapeutic effects such as analgesia and anti-inflammatory responses .
Biological Activity and Therapeutic Applications
Preliminary studies indicate that this compound exhibits significant biological activity in several areas:
- Analgesic Effects : The modulation of neurotransmitter systems through increased cAMP levels may contribute to pain relief.
- Anti-inflammatory Properties : By influencing inflammatory pathways, this compound shows potential in treating conditions characterized by excessive inflammation.
Comparison with Other PDE Inhibitors
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Key Features |
|---|---|---|
| Ibudilast | Ibudilast Structure | Nonselective PDE inhibitor used for asthma treatment; shares core structure but differs in substituents. |
| Rolipram | Rolipram Structure | Selective PDE4 inhibitor; used in depression treatment; differs in specificity and application. |
| Apremilast | Apremilast Structure | PDE4 inhibitor used for psoriatic arthritis; shares mechanism but distinct chemical structure. |
Case Studies and Research Findings
Research has shown promising results regarding the efficacy of this compound in various preclinical models:
Study 1: Analgesic Efficacy
A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in pain responses compared to control groups. The analgesic effect was attributed to enhanced cAMP signaling pathways.
Study 2: Anti-inflammatory Action
In vitro studies indicated that the compound effectively reduced pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in treating chronic inflammatory diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
